Cas no 5459-58-5 (butyl 2-cyanoacetate)

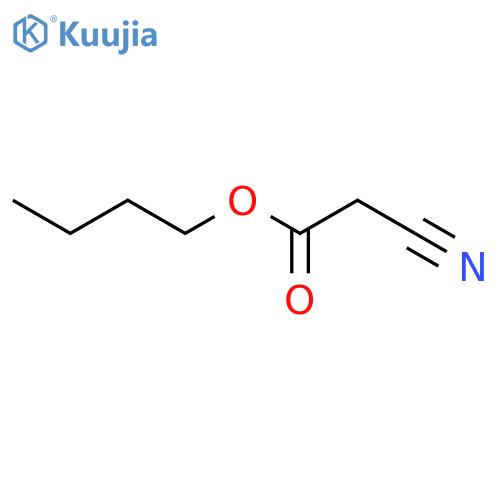

butyl 2-cyanoacetate structure

商品名:butyl 2-cyanoacetate

butyl 2-cyanoacetate 化学的及び物理的性質

名前と識別子

-

- Butyl 2-cyanoacetate

- Cyano acetic acid butyl ester

- Acetic acid, cyano-, butyl ester

- cyano-aceticacibutylester

- BUTYL CYANOACETATE

- BUTYL CYANOACETATE(N-)

- CYANOACETIC ACID N-BUTYL ESTER

- CYANOACETIC N-BUTYL ESTER

- BCYA

- AButyl cyanoacetate

- N-Butyl Cyanoacetate

- Tert butyl cyanoacetate

- Cyanoacetic Acid Butyl Ester

- Acetic acid, 2-cyano-, butyl ester

- F9H6L20VOH

- DJACTCNGCHPGOI-UHFFFAOYSA-N

- butyl 2-cyanoethanoate

- Butyl cyanoacetate, 95%

- DSSTox_RID_80229

- DSSTox_CID_24439

- DSSTox_GSID_44439

- KSC601Q4H

- 2-cyanoacetic acid butyl ester

- K

- DTXCID9024439

- N-BUTYL .ALPHA.-CYANOACETATE

- EC 226-730-1

- 5459-58-5

- MFCD00001941

- NCGC00255746-01

- W-105614

- BRN 1761735

- EN300-21392

- FT-0658092

- A830258

- Butyl cyanoacetate, Lonza quality, >=99.0% (GC)

- FS-4205

- E83020

- Q27277852

- Tox21_302126

- NS00004036

- SCHEMBL317392

- EINECS 226-730-1

- CS-W016439

- NSC-24260

- UNII-F9H6L20VOH

- CHEMBL3186378

- NSC24260

- AKOS009031192

- DTXSID1044439

- NSC 24260

- CAS-5459-58-5

- N-BUTYL ALPHA-CYANOACETATE

- butyl 2-cyanoacetate

-

- MDL: MFCD00001941

- インチ: 1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3

- InChIKey: DJACTCNGCHPGOI-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])C#N)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

- BRN: 1761735

計算された属性

- せいみつぶんしりょう: 141.07900

- どういたいしつりょう: 141.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: 無色または淡黄色の液体[1]

- 密度みつど: 0.998-1.002 g/mL at 20 °C

0.993 g/mL at 25 °C(lit.) - ゆうかいてん: -80

- ふってん: 231°C(lit.)

- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >

- 屈折率: n20/D 1.425(lit.)

- すいようせい: 不溶性

- PSA: 50.09000

- LogP: 1.24338

- ようかいせい: 水に溶けず、エタノールに混ぜて溶かすことができる。[7]

- かんど: 空気に敏感である

butyl 2-cyanoacetate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H312-H315-H319-H332-H335

- 警告文: P261-P280-P305 + P351 + P338

- 危険物輸送番号:UN 3276 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S27-S36/37/39

- RTECS番号:AG3692500

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- 包装カテゴリ:III

- 包装グループ:III

- 包装等級:III

- セキュリティ用語:S26;S36/37/39

- ちょぞうじょうけん:火元から遠ざかる。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

butyl 2-cyanoacetate 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

butyl 2-cyanoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21392-5.0g |

butyl 2-cyanoacetate |

5459-58-5 | 95% | 5g |

$26.0 | 2023-05-26 | |

| Enamine | EN300-21392-100.0g |

butyl 2-cyanoacetate |

5459-58-5 | 95% | 100g |

$99.0 | 2023-05-26 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0833979343-25g |

butyl 2-cyanoacetate |

5459-58-5 | 99% | 25g |

¥ 202.4 | 2024-07-19 | |

| abcr | AB135218-500 g |

Cyanoacetic acid n-butyl ester; 98% |

5459-58-5 | 500g |

€215.20 | 2022-06-12 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830315-100g |

n-Butyl cyanoacetate |

5459-58-5 | 98% | 100g |

228.00 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133488-2.5kg |

butyl 2-cyanoacetate |

5459-58-5 | ≥98% | 2.5kg |

¥1916.90 | 2023-09-04 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0440-25G |

Butyl Cyanoacetate |

5459-58-5 | >98.0%(GC) | 25g |

¥175.00 | 2023-06-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 245704-100ML |

butyl 2-cyanoacetate |

5459-58-5 | 95% | 100ML |

¥653.95 | 2022-02-24 | |

| Apollo Scientific | OR939724-100g |

N-Butyl cyanoacetate |

5459-58-5 | 98% | 100g |

£49.00 | 2023-08-31 | |

| Apollo Scientific | OR939724-500g |

N-Butyl cyanoacetate |

5459-58-5 | 99+% | 500g |

£98.00 | 2025-02-20 |

butyl 2-cyanoacetate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:5459-58-5)butyl 2-cyanoacetate

注文番号:A830258

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Monday, 2 September 2024 15:16

価格 ($):192.0

butyl 2-cyanoacetate 関連文献

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

5459-58-5 (butyl 2-cyanoacetate) 関連製品

- 10258-54-5(2-methoxyethyl 2-cyanoacetate)

- 13361-53-0(Acetic acid, 2-cyano-,hexyl ester)

- 105-34-0(methyl 2-cyanoacetate)

- 215045-44-6(3-Methoxypropyl 2-cyanoacetate)

- 14447-15-5(Propyl Cyanoacetate)

- 15666-97-4(Octyl 2-Cyanoacetate)

- 105-56-6(ethyl 2-cyanoacetate)

- 13361-30-3(Isopropyl 2-Cyanoacetate)

- 13361-31-4(Isobutyl cyanoacetate)

- 32804-77-6(2-Ethoxyethyl cyanoacetate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:5459-58-5)n-Butyl cyanoacetate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:5459-58-5)n-Butyl cyanoacetate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ